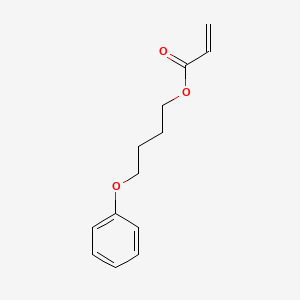

2-Propenoic acid, 4-phenoxybutyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Propenoic acid, 4-phenoxybutyl ester, also known as 4-phenoxybutyl acrylate, is an organic compound with the molecular formula C13H16O3. It is an ester derived from the reaction of 2-propenoic acid (acrylic acid) and 4-phenoxybutanol. This compound is part of the acrylate family, which is known for its wide range of applications in various industries due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Propenoic acid, 4-phenoxybutyl ester can be synthesized through the esterification reaction between 2-propenoic acid and 4-phenoxybutanol. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and distillation columns helps in the efficient separation and purification of the ester. The process is optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 4-phenoxybutyl ester undergoes various chemical reactions, including:

Polymerization: This compound can undergo free radical polymerization to form polyacrylates, which are used in coatings, adhesives, and sealants.

Addition Reactions: The double bond in the propenoic acid moiety can participate in addition reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under controlled temperature conditions.

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide, are employed.

Major Products Formed

Scientific Research Applications

2-Propenoic acid, 4-phenoxybutyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 4-phenoxybutyl ester primarily involves its ability to undergo polymerization. The ester group and the double bond in the propenoic acid moiety are key functional groups that participate in chemical reactions. The polymerization process involves the formation of free radicals, which initiate the chain reaction leading to the formation of long polymer chains .

Comparison with Similar Compounds

Similar Compounds

- 2-Propenoic acid, butyl ester (Butyl acrylate)

- 2-Propenoic acid, 2-phenoxyethyl ester (Phenoxyethyl acrylate)

Uniqueness

2-Propenoic acid, 4-phenoxybutyl ester is unique due to the presence of the phenoxybutyl group, which imparts specific properties such as enhanced flexibility, adhesion, and chemical resistance. These properties make it particularly useful in applications requiring durable and high-performance materials .

Biological Activity

2-Propenoic acid, 4-phenoxybutyl ester, also known by its CAS number 103969-85-3, is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

This compound is a member of the acrylic acid family and is characterized by the presence of a phenoxybutyl group. Its structure allows it to participate in various chemical reactions, making it useful in both industrial and biological applications.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors within biological systems. Research indicates that it may influence cellular processes through:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, potentially exerting anti-inflammatory effects .

- Cellular Proliferation : Studies suggest that it can promote lymphocyte proliferation, indicating immunomodulatory properties .

Toxicological Profile

The acute toxicity of this compound has been evaluated through various animal studies. Key findings include:

- Oral Toxicity : The median lethal dose (LD50) in rats is greater than 2000 mg/kg bw, indicating low acute oral toxicity .

- Inhalation Toxicity : An LC50 value of approximately 10.3 mg/L was determined from inhalation studies conducted on rats .

Case Studies

Several studies have investigated the biological effects and safety profile of this compound:

- Lymphocyte Proliferation Study :

- Carcinogenicity Assessment :

Comparative Analysis

To understand the uniqueness of this compound, it can be compared with similar compounds:

| Compound Name | Structure Type | Key Biological Activity |

|---|---|---|

| 2-Propenoic acid, butyl ester | Ester | Low toxicity; potential skin sensitization |

| 2-Propenoic acid, phenyl ester | Ester | Moderate cytotoxicity |

| 4-Phenoxybutanol | Alcohol | Antimicrobial activity |

Properties

CAS No. |

103969-85-3 |

|---|---|

Molecular Formula |

C13H16O3 |

Molecular Weight |

220.26 g/mol |

IUPAC Name |

4-phenoxybutyl prop-2-enoate |

InChI |

InChI=1S/C13H16O3/c1-2-13(14)16-11-7-6-10-15-12-8-4-3-5-9-12/h2-5,8-9H,1,6-7,10-11H2 |

InChI Key |

RGLHEMZXTOODQW-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)OCCCCOC1=CC=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.